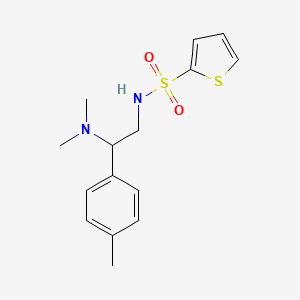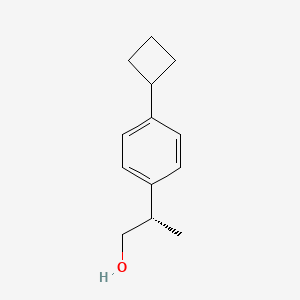
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral compound that has gained significant attention in the scientific community due to its potential applications as a pharmaceutical intermediate. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood. However, it is believed that this compound acts as a chiral auxiliary by controlling the stereochemistry of the reaction. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol may act as a ligand for various receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory effects, anti-tumor effects, and anti-viral effects. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments is its high enantioselectivity. This compound can be synthesized with high purity and can be used as a chiral auxiliary in various reactions. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has shown promising results in the synthesis of various pharmaceuticals.
However, one of the limitations of using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments is its high cost. This compound is not readily available and can be expensive to synthesize. Additionally, the mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol. One potential direction is the study of its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol may be useful in the synthesis of new pharmaceuticals with improved efficacy and safety profiles. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmaceuticals.
Conclusion:
In conclusion, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral compound that has gained significant attention in the scientific community due to its potential applications as a pharmaceutical intermediate. This compound can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. While there are limitations to using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments, its high enantioselectivity and potential therapeutic effects make it a promising compound for future research.
Synthesemethoden
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol can be synthesized using various methods. One of the most common methods involves the reduction of 4-cyclobutylphenylacetone using a chiral reducing agent such as L-Selectride. The reduction of 4-cyclobutylphenylacetone results in the formation of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been studied extensively for its potential applications as a pharmaceutical intermediate. This compound has shown promising results in the synthesis of various pharmaceuticals such as anti-inflammatory agents, anti-tumor agents, and anti-viral agents. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been used as a chiral auxiliary in the synthesis of various chiral compounds.
Eigenschaften
IUPAC Name |
(2S)-2-(4-cyclobutylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGRBBAXOUAKM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2740501.png)
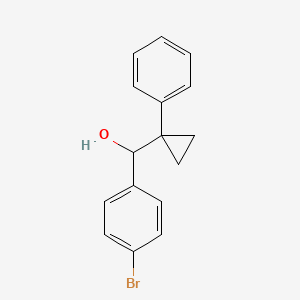
![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)

![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)
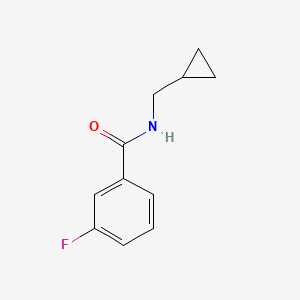
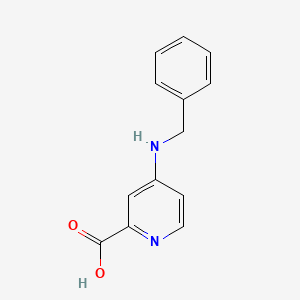


![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)
![Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2740523.png)
